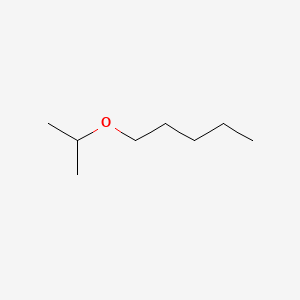
Isopropyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl pentyl ether is an organic compound belonging to the ether family. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isopropyl group and a pentyl group. This compound is known for its relatively low boiling point and its use as a solvent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl pentyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve isopropyl alcohol and pentyl bromide in the presence of NaH .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is generally limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl pentyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Exposure to atmospheric oxygen over time.
Major Products Formed:
Acidic Cleavage: Isopropyl alcohol and pentyl bromide (or iodide).
Oxidation: Peroxide compounds.
Wissenschaftliche Forschungsanwendungen
Isopropyl pentyl ether is used in various scientific research applications, including:
Biology and Medicine:
Wirkmechanismus
The primary mechanism of action for isopropyl pentyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily related to its physical properties, such as its ability to solubilize various compounds and its relatively low boiling point, which allows for easy removal from reaction mixtures .
Vergleich Mit ähnlichen Verbindungen
Diethyl Ether: Another common ether with similar solvent properties but a different alkyl group structure.
Methyl Propyl Ether: Similar in structure but with a methyl group instead of an isopropyl group.
Ethyl Isopropyl Ether: Similar in structure but with an ethyl group instead of a pentyl group.
Uniqueness: Isopropyl pentyl ether is unique due to its specific combination of alkyl groups, which provides distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and ability to dissolve a wide range of compounds make it particularly useful as a solvent in various applications .
Eigenschaften
CAS-Nummer |
5756-37-6 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
1-propan-2-yloxypentane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FDUGUUVTGOZJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


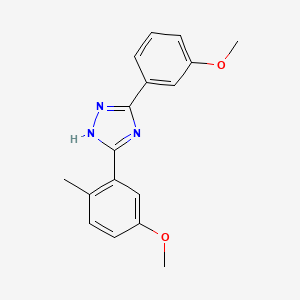
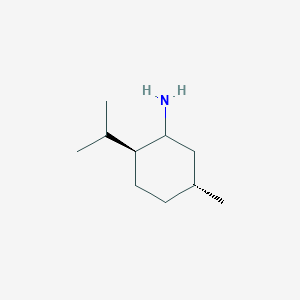
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
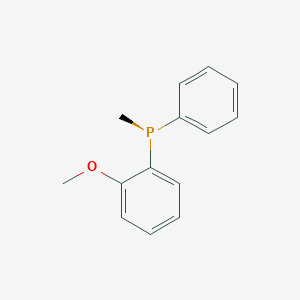
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

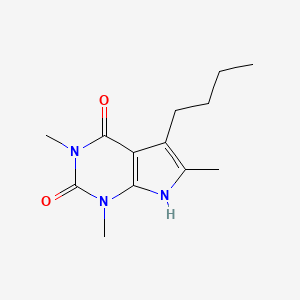
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
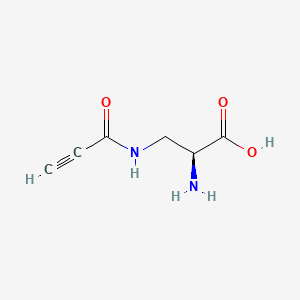
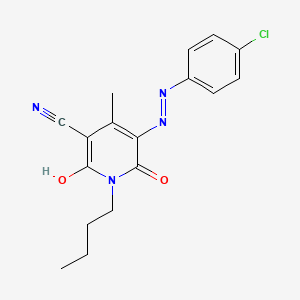
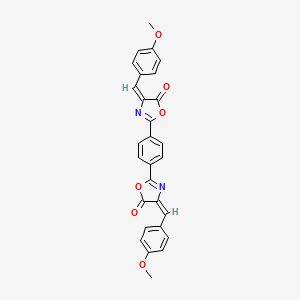
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
